1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-, tetramethyl ester
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Overview
Description
Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate is a complex organic compound with the molecular formula C16H18O10 It is characterized by its unique structure, which includes multiple ester groups and a pentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate typically involves the esterification of 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The pentalene core provides a rigid framework that can influence the compound’s binding to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Tetramethyl 1,2,4,5-benzenetetracarboxylate: Contains a benzene ring instead of a pentalene core.
Tetramethyl 1-methyl-3a,6-dihydro-1H-indole-4,5,6,7-tetracarboxylate: Features an indole core.
Uniqueness
Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate is unique due to its pentalene core, which imparts specific chemical and physical properties.
Properties
CAS No. |
58648-36-5 |
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Molecular Formula |
C16H18O10 |
Molecular Weight |
370.31 g/mol |
IUPAC Name |
tetramethyl 2,5-dioxo-1,3,3a,4,6,6a-hexahydropentalene-1,3,4,6-tetracarboxylate |
InChI |
InChI=1S/C16H18O10/c1-23-13(19)7-5-6(9(11(7)17)15(21)25-3)10(16(22)26-4)12(18)8(5)14(20)24-2/h5-10H,1-4H3 |
InChI Key |
SWCWCPQCKMRHID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C(C(C1=O)C(=O)OC)C(C(=O)C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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